Bafilomycine B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

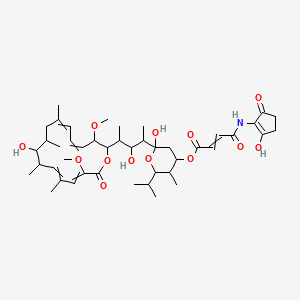

Bafilomycin B1 is a toxic macrolide antibiotic used to study cell processes such as autophagy, pH control within cells, and mechanisms of apoptosis .

Synthesis Analysis

The biosynthesis of Bafilomycin B1 involves a series of complex biochemical reactions. The process is governed by gene clusters from Kitasatospora setae KM-6054, which encode the multifunctional polypeptides of bafilomycin polyketide synthases (PKSs). These PKS genes are responsible for bafilomycin biosynthesis, each encoding a specific round of polyketide chain elongation .Molecular Structure Analysis

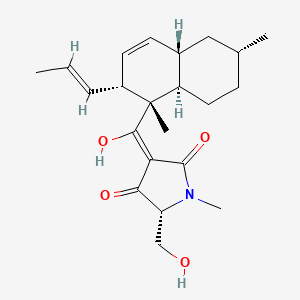

The molecular structure of Bafilomycin B1 is defined by a 16-membered lactone ring scaffold . The unique and most interesting structural element of the plecomacrolide family, to which Bafilomycin B1 belongs, is the stereospecific formation of an intra-molecular hemiacetal within a long side chain .Chemical Reactions Analysis

The post-polyketide synthase (PKS) tailoring pathway from bafilomycin A1 to B1 in the marine microorganism Streptomyces lohii was elucidated for the first time by in vivo gene inactivation and in vitro biochemical characterization. It was found that fumarate is first adenylated by a novel fumarate adenylyltransferase Orf3 .Applications De Recherche Scientifique

Inhibition des V-ATPases et des P-ATPases

La Bafilomycine B1 appartient à la classe des antibiotiques macrolides définis par les plécomacrolides. Elle a acquis une importance considérable en tant qu'outil précieux pour l'étude des rôles physiologiques des ATPases de type vacuolaire, translocatrices de protons (V-ATPases) et des ATPases avec des états phosphorylés (P-ATPases) dans divers organismes, y compris les cellules animales et végétales, les levures, les champignons et les bactéries . Voici ce que vous devez savoir :

Mécanisme D'action

Bafilomycin B1, also known as [2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate, is a macrolide antibiotic isolated from Streptomyces sp . This compound exhibits a wide range of biological activities and has a significant impact on various cellular processes.

Target of Action

The primary target of Bafilomycin B1 is the V-type proton ATPase catalytic subunit A . This enzyme is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .

Mode of Action

Bafilomycin B1 acts as an inhibitor of the V-type proton ATPase catalytic subunit A . By inhibiting this enzyme, Bafilomycin B1 disrupts the normal functioning of the proton pump, thereby affecting the acidification process within the cell .

Biochemical Pathways

The inhibition of the V-type proton ATPase by Bafilomycin B1 affects various biochemical pathways within the cell. For instance, it disrupts the normal functioning of lysosomes and vacuoles, which play crucial roles in processes such as protein degradation, autophagy, and endocytosis .

Result of Action

The inhibition of the V-type proton ATPase by Bafilomycin B1 can lead to significant changes in cellular processes. For example, it can disrupt autophagy, a cellular process involved in the degradation and recycling of cellular components . This disruption can have profound effects on cellular health and function.

Action Environment

The action of Bafilomycin B1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the V-type proton ATPase and, consequently, the efficacy of Bafilomycin B1 . Additionally, the stability of Bafilomycin B1 may be affected by factors such as temperature and light exposure.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Bafilomycin B1 is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . The inhibition of V-ATPase by Bafilomycin B1 can induce a cellular stress response, including autophagy and eventual apoptosis .

Cellular Effects

Bafilomycin B1 has been found to act as ionophores, transporting potassium K+ across biological membranes and leading to mitochondrial damage and cell death . It specifically targets the vacuolar-type H±ATPase (V-ATPase) enzyme . At higher micromolar concentrations, Bafilomycin B1 also acts on P-type ATPases .

Molecular Mechanism

Bafilomycin B1 binds with nanomolar efficiency to the V o c subunit of the V-ATPase complex and inhibits proton translocation . This inhibition of V-ATPase can induce a cellular stress response, including autophagy and eventual apoptosis .

Temporal Effects in Laboratory Settings

The effects of Bafilomycin B1 on cells can change over time. For instance, treatment of fasted trout hepatocytes with Bafilomycin B1 lowered the mRNA levels of many of the gluconeogenesis-related genes and increased those of genes involved in intracellular lipid stores .

Metabolic Pathways

Bafilomycin B1 is involved in the metabolic pathway of proton transport across membranes via the inhibition of V-ATPase . This can affect the acidification of the extracellular environment or intracellular organelles .

Transport and Distribution

Bafilomycin B1 is transported and distributed within cells and tissues via its interaction with V-ATPase . It can affect the acidification of the extracellular environment or intracellular organelles .

Subcellular Localization

Bafilomycin B1 localizes to the V-ATPase enzyme, a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . This includes the lysosome of animal cells or the vacuole of plants and fungi .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bafilomycin B1 involves several steps, including protection of functional groups, coupling reactions, and deprotection reactions.", "Starting Materials": [ "4,4-dimethyl-1,3-dioxane-2-one", "L-valine", "L-phenylalanine", "L-leucine", "L-isoleucine", "L-lysine", "L-aspartic acid", "L-arginine", "L-proline", "L-threonine", "L-serine", "L-alanine", "L-methionine", "L-cysteine", "L-tyrosine", "L-glutamic acid", "L-histidine", "L-tryptophan", "L-ornithine" ], "Reaction": [ "Protection of carboxylic acid groups with tert-butyldimethylsilyl chloride and imidazole", "Coupling of protected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Coupling of deprotected amino acids with 4,4-dimethyl-1,3-dioxane-2-one using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts", "Deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Final deprotection of tert-butyldimethylsilyl groups using tetrabutylammonium fluoride" ] } | |

Numéro CAS |

88899-56-3 |

Formule moléculaire |

C44H65NO13 |

Poids moléculaire |

816.0 g/mol |

Nom IUPAC |

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |

Clé InChI |

KFUFLYSBMNNJTF-ANDWMEETSA-N |

SMILES isomérique |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

SMILES canonique |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

Apparence |

White powder |

Synonymes |

Setamycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)